Spphpspafspafdnlyywdq

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

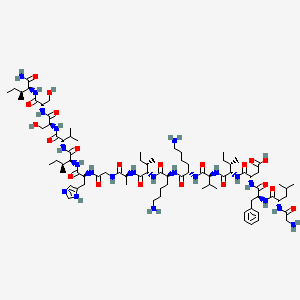

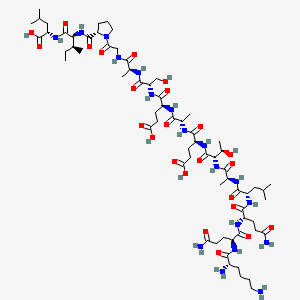

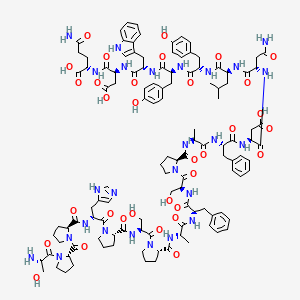

Spphpspafspafdnlyywdq: is a multi-epitope class II rat HER2/neu peptide. It is primarily used in the investigation of class II HER2-DC1 vaccine studies . This compound is significant in the field of immunology and vaccine development due to its role in targeting specific epitopes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Spphpspafspafdnlyywdq involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: For large-scale production, the same SPPS method is employed but with automated peptide synthesizers to ensure precision and efficiency. The process is scaled up by using larger resin quantities and optimized reaction conditions to maintain high yield and purity.

化学反応の分析

Types of Reactions: Spphpspafspafdnlyywdq can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, converting them to methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Mutagenesis kits and specific primers for targeted amino acid changes.

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Mutated peptides with altered amino acid sequences.

科学的研究の応用

Spphpspafspafdnlyywdq has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in immune response modulation and epitope mapping.

Medicine: Explored in the development of HER2-targeted vaccines for cancer immunotherapy.

Industry: Utilized in the production of diagnostic tools and therapeutic agents for HER2-positive cancers

作用機序

The mechanism of action of Spphpspafspafdnlyywdq involves its interaction with the immune system. It targets the HER2/neu protein, a receptor tyrosine kinase involved in cell growth and differentiation. By binding to specific epitopes on HER2, it stimulates an immune response, leading to the activation of T-cells and subsequent destruction of HER2-expressing cells. This mechanism is crucial for its application in cancer immunotherapy .

類似化合物との比較

Trastuzumab: A monoclonal antibody targeting HER2.

Pertuzumab: Another monoclonal antibody that binds to a different epitope on HER2.

Lapatinib: A small molecule inhibitor of HER2 tyrosine kinase activity.

Comparison:

Uniqueness: Unlike monoclonal antibodies and small molecule inhibitors, Spphpspafspafdnlyywdq is a peptide-based compound that targets multiple epitopes, potentially offering a broader immune response.

Advantages: Peptides like this compound can be synthesized more easily and modified to enhance their stability and efficacy.

Limitations: Peptides may have shorter half-lives in vivo compared to antibodies and small molecules, requiring modifications to improve their pharmacokinetic properties

特性

分子式 |

C116H150N26O33 |

|---|---|

分子量 |

2436.6 g/mol |

IUPAC名 |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C116H150N26O33/c1-60(2)44-75(98(156)129-78(47-65-29-33-69(146)34-30-65)100(158)130-79(48-66-31-35-70(147)36-32-66)101(159)131-80(49-67-54-121-73-23-12-11-22-71(67)73)103(161)134-82(52-94(150)151)105(163)125-74(116(174)175)37-38-92(118)148)128-104(162)81(51-93(119)149)132-106(164)83(53-95(152)153)133-99(157)76(45-63-18-7-5-8-19-63)126-96(154)61(3)123-107(165)87-24-13-40-139(87)113(171)85(57-144)136-102(160)77(46-64-20-9-6-10-21-64)127-97(155)62(4)124-108(166)88-25-14-41-140(88)114(172)86(58-145)137-110(168)89-26-15-39-138(89)112(170)84(50-68-55-120-59-122-68)135-109(167)90-27-16-42-141(90)115(173)91-28-17-43-142(91)111(169)72(117)56-143/h5-12,18-23,29-36,54-55,59-62,72,74-91,121,143-147H,13-17,24-28,37-53,56-58,117H2,1-4H3,(H2,118,148)(H2,119,149)(H,120,122)(H,123,165)(H,124,166)(H,125,163)(H,126,154)(H,127,155)(H,128,162)(H,129,156)(H,130,158)(H,131,159)(H,132,164)(H,133,157)(H,134,161)(H,135,167)(H,136,160)(H,137,168)(H,150,151)(H,152,153)(H,174,175)/t61-,62-,72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m0/s1 |

InChIキー |

SQWRTRQPXSNBCN-XJMGVXMSSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |

正規SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CN=CN1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)

![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)

![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)